Fmoc-Phe(4-CH2-N3)

Description

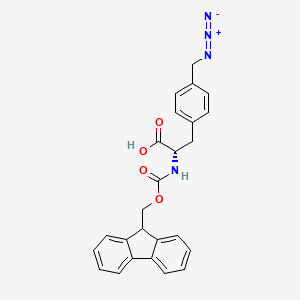

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-(azidomethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c26-29-27-14-17-11-9-16(10-12-17)13-23(24(30)31)28-25(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,32)(H,30,31)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPSIJJEHUESPS-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Phe 4 Ch2 N3 and Analogous Azido Phenylalanine Derivatives

Strategies for Azide (B81097) Introduction to the Phenylalanine Scaffold

The introduction of an azide moiety onto the phenylalanine scaffold is a key step that can be achieved through several chemical strategies. The choice of method often depends on the starting material, desired regioselectivity, and scalability. Common approaches involve the conversion of a pre-existing functional group on the phenyl ring or the side chain into an azide.

Three primary strategies have been reported for the synthesis of 4-azido-L-phenylalanine:

Azidodediazoniation: This method involves the conversion of a corresponding phenyldiazonium species. nih.gov

Diazo Transfer: This reaction is performed on a protected 4-aminophenylalanine derivative using a diazo-transfer reagent like imidazole-1-sulfonyl azide. nih.govtue.nl

Nucleophilic Substitution: A copper-catalyzed Ullman-type coupling of a protected 4-iodo-L-phenylalanine derivative with an azide anion is a common example. nih.gov

For derivatives like 4-azidomethyl-L-phenylalanine, the synthesis typically begins with L-phenylalanine as the starting material, followed by reactions to introduce the azidomethyl group at the para position of the aromatic ring. evitachem.com This often involves the use of protecting groups to safeguard the amino and carboxylic acid functionalities during the azidation reaction. evitachem.com

Diazo transfer reactions are a widely used method for converting primary amines into azides. researchgate.net This approach is particularly relevant for the synthesis of azido-phenylalanine derivatives starting from their amino-substituted counterparts. The mechanism involves the nucleophilic attack of the amine on the terminal nitrogen of a sulfonyl azide reagent. researchgate.net

A common reagent for this transformation is imidazole-1-sulfonyl azide hydrochloride, which is favored for its stability and water solubility. cam.ac.uktue.nl The reaction is often carried out in a biphasic solvent system, such as a mixture of water, methanol, and dichloromethane, with the pH adjusted to be basic (e.g., pH 9 with potassium carbonate) to facilitate the reaction. cam.ac.uk This method has been successfully applied to produce Fmoc-protected azido (B1232118) amino acids in good yields (62-75%) and high purity, often without the need for column chromatography. cam.ac.uk

However, for large-scale synthesis, the use of potentially explosive diazo transfer reagents can pose safety concerns. cam.ac.uknih.gov Safer alternatives and optimized conditions are therefore preferred for multi-gram preparations. cam.ac.uk The development of continuous flow processes for diazo transfer reactions helps mitigate the risks associated with the accumulation of hazardous intermediates. researchgate.net

Nucleophilic substitution is another key strategy for introducing the azide group. This typically involves the displacement of a good leaving group, such as a halide or a sulfonate ester, by an azide anion (e.g., from sodium azide).

For the synthesis of 4-azido-L-phenylalanine, a copper(I)-catalyzed Ullman-type reaction has been employed. nih.gov This involves the reaction of a protected 4-iodo-L-phenylalanine with sodium azide in the presence of a copper(I) iodide catalyst, a ligand such as N,N'-dimethylethylenediamine, and a reducing agent like sodium ascorbate. nih.gov This method is considered more suitable for large-scale synthesis compared to azidodediazoniation or diazo transfer due to improved safety. nih.gov

In the synthesis of other azido amino acids, the strategy often involves the mesylation or bromination of a side-chain hydroxyl group, followed by substitution with sodium azide. researchgate.net For phenylalanine derivatives, a similar approach can be envisioned where a hydroxymethyl group on the phenyl ring is converted to a mesylate or halide, which is then displaced by an azide. The stereoselectivity of the substitution reaction is a critical consideration, as racemization can be a problem. ajol.info

Nα-Fmoc Protection Protocols for Amino Acid Derivatives

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the Nα-protection of amino acids in solid-phase peptide synthesis (SPPS). nih.gov Its key advantage is its stability to acids and its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). universiteitleiden.nl

The standard procedure for Fmoc protection of an amino acid involves reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a basic aqueous solution. rsc.org A common method uses a mixture of dioxane and aqueous sodium carbonate solution. rsc.org The reaction is typically initiated at a low temperature (0°C) and then allowed to proceed at room temperature for several hours. rsc.org After the reaction is complete, the mixture is acidified, causing the Fmoc-protected amino acid to precipitate. The solid product can then be isolated by filtration, washed, and dried, often yielding a high-purity product. rsc.org

Alternatively, a one-pot conversion of N-benzyloxycarbonyl (Cbz)-protected amino acids to their Fmoc-protected counterparts can be achieved through hydrogenation in the presence of a palladium catalyst and Fmoc-OSu. d-nb.info This method provides high yields and maintains the stereochemical integrity of the amino acid. d-nb.info

| Reagent | Conditions | Yield | Reference |

| Fmoc-Cl | 1 M Na2CO3, 1:1 dioxane–H2O, 0°C to 25°C | 90% | rsc.org |

| Fmoc-OSu | Pd/C, H2, 2,2'-Dipyridyl, MeOH | 88% (for Phe-OMe) | d-nb.info |

| Fmoc-OSu | NaHCO3, water/acetone | Variable |

Optimization of Reaction Conditions and Yields in Multi-Gram Synthesis

Scaling up the synthesis of Fmoc-protected azido amino acids to the multi-gram level requires careful optimization of reaction conditions to ensure safety, efficiency, and high yields. cam.ac.ukthieme-connect.comthieme-connect.com For the synthesis of compounds like Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine, a two-step process starting from readily available Fmoc-protected asparagine and glutamine has been shown to be effective on a gram scale. cam.ac.ukresearchgate.net

Key optimization considerations include:

Reagent Choice: For diazo transfer reactions, using a stable and safer reagent like imidazole-1-sulfonyl azide hydrochloride is preferable to more hazardous alternatives, especially on a larger scale. cam.ac.uk

Solvent System and pH: In diazo transfer reactions, using a biphasic solvent mixture (e.g., H2O/MeOH/CH2Cl2) and maintaining a basic pH (e.g., pH 9) can prevent the deprotection of the Fmoc group and drive the reaction to completion, resulting in high yields (up to 75%). cam.ac.uk

Reaction Time and Temperature: Adjusting reaction times and temperatures is crucial. For instance, the Ullman-type azidation of N-Boc-4-iodo-L-phenylalanine is typically run at room temperature to ensure safety and control over the reaction. nih.gov

Workup Procedure: A streamlined workup procedure that avoids column chromatography is highly desirable for large-scale synthesis. Acid-base extractions can effectively purify the product in many cases. cam.ac.uk For example, after a diazo transfer, acidifying the aqueous phase allows for the extraction of the desired product into an organic solvent like diethyl ether. cam.ac.uk

Investigations into the synthesis of 4-azido-L-phenylalanine have led to a reliable, scalable, and chromatography-free process starting from L-phenylalanine, which can be performed on a 10-50 gram scale. nih.gov This highlights the importance of developing robust protocols for producing these valuable building blocks cost-effectively. researchgate.netnih.gov

Purification and Isolation Techniques for the Fmoc-Protected Azido Amino Acid Building Block

The purification and isolation of the final Fmoc-protected azido amino acid are critical for obtaining a building block of sufficient purity (>98%) for applications like SPPS. chemimpex.comcam.ac.uk The choice of technique depends on the physical properties of the product and the impurities present.

Precipitation and Filtration: A common and effective method for isolating Fmoc-protected amino acids is through precipitation. After the Fmoc-protection step, the reaction mixture is typically acidified to a pH of around 2-6. cam.ac.ukrsc.org This protonates the carboxylate group, reducing the water solubility of the Fmoc-amino acid and causing it to precipitate out of the aqueous solution. The resulting solid can be collected by filtration, washed with water and non-polar solvents like hexanes to remove residual reagents, and then dried under vacuum. rsc.org This method is often sufficient to yield a product of high purity. cam.ac.uk

Extraction: Liquid-liquid extraction is a powerful technique used during the workup to separate the desired product from byproducts and unreacted starting materials. For instance, in the synthesis of Fmoc-azidoalanine, after the diazo transfer reaction, the product is in the aqueous phase. This aqueous phase is washed with an organic solvent (e.g., diethyl ether) to remove organic impurities. Then, the aqueous phase is acidified, and the protonated product is extracted into fresh diethyl ether. The combined organic extracts are then dried and concentrated to yield the pure product. cam.ac.uk

Chromatography: While many optimized procedures aim to avoid column chromatography for scalability, it remains a valuable tool for achieving very high purity when necessary. raineslab.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used for analytical purposes to confirm purity and can also be used for preparative purification. researchgate.netuniversiteitleiden.nl

The goal of these techniques is to produce a white, crystalline, or amorphous solid that is well-characterized and ready for use in subsequent synthetic steps. chemimpex.comcam.ac.uk

Incorporation of Fmoc Phe 4 Ch2 N3 into Peptides Via Solid Phase Peptide Synthesis Spps

Coupling Efficiency and Reaction Kinetics for Fmoc-Phe(4-CH2-N3) in SPPS

The efficiency of the coupling step is paramount to the success of SPPS, as incomplete reactions lead to the formation of deletion sequences, which are difficult to separate from the target peptide. For Fmoc-Phe(4-CH2-N3), standard coupling protocols used in Fmoc-SPPS are generally effective. chemimpex.comsigmaaldrich-jp.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress racemization and improve reaction rates. peptide.comnih.gov More efficient phosphonium (B103445) and aminium/uronium salt-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), and (2-(7-aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) are also widely used and are particularly effective for coupling sterically hindered amino acids. pitt.eduub.edu

The coupling reaction for Fmoc-Phe(4-CH2-N3) is typically carried out using a 3-fold excess of the amino acid and coupling reagents relative to the resin loading capacity. pitt.edu The reaction is usually complete within 45 minutes to 2 hours at room temperature. pitt.edu Monitoring the completion of the coupling reaction is often performed using a qualitative ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines on the resin. A negative test indicates a complete reaction.

| Coupling Reagent | Additive | Typical Reaction Time | Key Characteristics |

|---|---|---|---|

| DIC | HOBt/Oxyma | 1-2 hours | Cost-effective, but can be slower. |

| HBTU | - | 30-60 minutes | Efficient and widely used. |

| HATU | - | 30-45 minutes | Highly efficient, especially for difficult couplings. sigmaaldrich-jp.com |

| PyBOP | - | 45-90 minutes | Good for sterically hindered amino acids. |

Considerations for Fmoc Deprotection and Azide (B81097) Group Integrity during SPPS

A critical consideration when incorporating Fmoc-Phe(4-CH2-N3) is the stability of the azide functional group under the conditions required for SPPS. The azide group is generally robust and stable to the standard Fmoc deprotection reagent, which is typically a 20% solution of piperidine (B6355638) in DMF. sigmaaldrich.comsigmaaldrich-jp.comresearchgate.net This stability is essential for the successful synthesis of the full-length peptide without unintended modification of the azido (B1232118) side chain.

The standard procedure for Fmoc deprotection involves treating the peptidyl-resin with the piperidine solution for a short period (e.g., 1-5 minutes) followed by a longer treatment (e.g., 15-20 minutes) to ensure complete removal of the Fmoc group. pitt.edu While the azide group is stable to piperidine, prolonged exposure or the use of stronger bases could potentially lead to side reactions, although this is not commonly reported for the azidomethylphenylalanine side chain. sigmaaldrich.comsigmaaldrich-jp.com

It is also important to note that the azide group is stable to the acidic conditions used for the final cleavage of the peptide from most solid supports, provided that certain scavengers are avoided. sigmaaldrich.com

Strategies for Mitigating Side Reactions and Ensuring Stereochemical Purity

During SPPS, several side reactions can occur, potentially compromising the yield and purity of the final peptide. For the incorporation of Fmoc-Phe(4-CH2-N3), key considerations include preventing racemization and avoiding side reactions involving the azide group.

Racemization: The activation of the carboxylic acid of an amino acid during the coupling step can lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to deprotonation at the α-carbon, resulting in racemization (the conversion of the L-amino acid to a mixture of L and D isomers). peptide.comiris-biotech.de This is a particular concern for all amino acids during SPPS. peptide.com To minimize racemization, several strategies are employed:

Use of Additives: The addition of reagents like HOBt or HOAt during coupling suppresses oxazolone formation and reduces the risk of racemization. peptide.com

Pre-activation: Minimizing the time between the activation of the amino acid and its addition to the resin can help reduce the extent of racemization. nih.gov

Choice of Coupling Reagent: Certain coupling reagents are known to cause less racemization than others. peptide.com

Azide Group Side Reactions: While the azide group is generally stable, it can be reduced to an amine under certain conditions. sigmaaldrich.comuniversiteitleiden.nl This is particularly relevant during the final cleavage step if thiol-based scavengers are used. sigmaaldrich-jp.comresearchgate.net During the synthesis itself, the risk of azide reduction is low under standard Fmoc-SPPS conditions.

Other Common SPPS Side Reactions:

Diketopiperazine Formation: This can occur after the deprotection of the second amino acid in the sequence, where the free N-terminal amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin. ub.eduiris-biotech.de Using dipeptide building blocks or specific coupling protocols can mitigate this. iris-biotech.de

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially when followed by residues like glycine. ub.eduiris-biotech.de This can be minimized by using protecting groups on the backbone amide nitrogen or by adding HOBt or Oxyma to the deprotection solution. peptide.comnih.gov

| Potential Side Reaction | Affected Residue/Stage | Mitigation Strategy |

|---|---|---|

| Racemization | All amino acids during coupling | Use of additives (HOBt, HOAt); minimize pre-activation time. peptide.comnih.gov |

| Azide Reduction | Fmoc-Phe(4-CH2-N3) during cleavage | Avoid thiol-based scavengers in the cleavage cocktail. sigmaaldrich-jp.comresearchgate.net |

| Diketopiperazine Formation | At the dipeptide stage | Use of dipeptide building blocks; specialized coupling protocols. iris-biotech.de |

| Aspartimide Formation | Aspartic acid residues | Backbone protection; addition of HOBt/Oxyma to deprotection solution. peptide.comnih.gov |

Peptide Cleavage from Solid Support and Post-Synthetic Handling

Once the peptide synthesis is complete, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups. This is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comsigmaaldrich.comthermofisher.com

During this acidic cleavage, reactive cationic species are generated from the protecting groups and the resin linker. wpmucdn.comsigmaaldrich.com These can react with nucleophilic side chains in the peptide, such as those of tryptophan, methionine, cysteine, and tyrosine. sigmaaldrich.com To prevent these unwanted modifications, "scavengers" are added to the TFA cleavage cocktail to trap these reactive species. wpmucdn.com

A critical consideration for peptides containing Fmoc-Phe(4-CH2-N3) is the choice of scavengers. Thiol-containing scavengers, such as 1,2-ethanedithiol (B43112) (EDT) and dithiothreitol (B142953) (DTT), can reduce the azide group to an amine. sigmaaldrich-jp.comresearchgate.net Therefore, these should be avoided in the cleavage cocktail if the integrity of the azide is desired for subsequent reactions. sigmaaldrich.com A study investigating the effect of different thiol scavengers found that EDT, in particular, led to significant azide reduction, while DTT was a better choice if a thiol was necessary, though it did not completely prevent reduction. researchgate.net

A commonly used and effective cleavage cocktail for azide-containing peptides that avoids thiol scavengers is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v). researchgate.netsigmaaldrich.com TIS is an efficient scavenger for the carbocations generated from tert-butyl-based protecting groups, and water helps to suppress other side reactions. wpmucdn.com The cleavage reaction is typically carried out for 2-4 hours at room temperature. thermofisher.com

After cleavage, the peptide is precipitated from the TFA solution by adding cold diethyl ether, collected by centrifugation, washed with ether, and then dried. The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from any deletion sequences or other impurities. The purified peptide's identity and purity are then confirmed by analytical techniques such as mass spectrometry and analytical HPLC.

Bioorthogonal Functionalization and Bioconjugation Strategies Utilizing Fmoc Phe 4 Ch2 N3 Functionalized Peptides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Peptide and Protein Functionalization

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility under mild aqueous conditions. nih.gov This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. nih.gov The resulting triazole is a robust and metabolically stable isostere of the amide bond, making it an ideal linker in bioconjugates. raineslab.com

The CuAAC reaction is typically performed in aqueous buffers at or near physiological pH and at room temperature. nih.gov The active catalyst, Cu(I), is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. nih.gov To prevent the precipitation of copper salts and to accelerate the reaction, a variety of copper-chelating ligands are often employed. nih.gov Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that stabilizes the Cu(I) oxidation state and enhances reaction kinetics. Other ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and bathocuproinedisulfonic acid (BCS), have also been successfully utilized.

Microwave irradiation has been shown to accelerate the CuAAC reaction, allowing for shorter reaction times and potentially overcoming steric hindrance in challenging conjugations. nih.gov The choice of solvent can also influence the reaction efficiency, with mixtures of water and organic solvents like dimethylformamide (DMF) or t-butanol often being used to solubilize hydrophobic reactants. nih.gov

| Parameter | Typical Conditions | Notes |

| Copper Source | CuSO₄ (from Cu(II) salts) or CuI (from Cu(I) salts) | Cu(I) is the active catalytic species. |

| Reducing Agent | Sodium Ascorbate | Used to generate Cu(I) from Cu(II) in situ. |

| Ligand | THPTA, TBTA, BCS | Stabilizes Cu(I) and accelerates the reaction. |

| Solvent | Aqueous buffers (e.g., PBS, HEPES), often with co-solvents (e.g., DMF, t-butanol) | Co-solvents can improve the solubility of reactants. |

| pH | 4-12 | The reaction is tolerant of a wide pH range. |

| Temperature | Room temperature | Mild reaction conditions are a key advantage. |

The CuAAC reaction has a broad scope and has been extensively used for the modification of peptides containing azide functionalities, including those with Fmoc-Phe(4-CH2-N3). This allows for the conjugation of a wide array of molecules, such as fluorescent dyes, carbohydrates, polymers, and cytotoxic drugs. nih.gov The high selectivity of the reaction means that it can be performed on unprotected peptides without significant side reactions with other amino acid side chains. nih.gov

However, there are some limitations to consider. The copper catalyst can be toxic to living cells, which can limit its application in in vivo studies. nih.gov Furthermore, copper ions can mediate the formation of reactive oxygen species (ROS), which can lead to oxidative damage of the peptide or protein. nih.gov Certain amino acid residues, such as cysteine and histidine, can chelate copper, potentially inhibiting the reaction or leading to non-specific labeling. nih.govnih.gov Steric hindrance around the azide or alkyne can also reduce the efficiency of the reaction, particularly when conjugating large molecules like polymers to sterically hindered sites on a peptide. nih.gov In some cases, the formation of dimeric or polymeric products can occur, especially in intramolecular cyclization reactions of peptides on a solid support. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioconjugation

To address the issue of copper cytotoxicity, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a metal-free alternative to CuAAC. nih.gov This reaction relies on the use of a strained cyclooctyne, which reacts rapidly and selectively with an azide to form a triazole without the need for a catalyst. nih.gov The high reactivity of the strained alkyne is due to the significant ring strain, which is released upon cycloaddition.

Several generations of strained cyclooctynes have been developed with progressively faster reaction kinetics. nih.gov Early examples include cyclooctyne (OCT) and monofluorinated cyclooctyne (MOFO). Dibenzocyclooctyne (DBCO), also known as ADIBO, is a widely used cyclooctyne due to its high reactivity and stability. nih.gov Further modifications, such as the introduction of fluorine atoms to create difluorinated cyclooctyne (DIFO) or the fusion of a cyclopropane ring to form bicyclo[6.1.0]nonyne (BCN), have led to even faster reaction rates. nih.gov

Research has shown that the reactivity of the azide is also a critical factor. It has been demonstrated that p-azidomethyl-L-phenylalanine (the side chain of Fmoc-Phe(4-CH2-N3)) is a superior reaction partner for SPAAC compared to p-azido-L-phenylalanine. nih.gov The methylene (B1212753) spacer between the phenyl ring and the azide group in p-azidomethyl-L-phenylalanine is thought to reduce the electron-withdrawing effect of the phenyl ring, making the azide more reactive. nih.gov

| Strained Alkyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Dibenzocyclooctyl-polyethylene glycol (DBCO-PEG) | p-azido-L-phenylalanine (pAzF) | ~0.1 | nih.gov |

| Dibenzocyclooctyl-polyethylene glycol (DBCO-PEG) | p-azidomethyl-L-phenylalanine (pAMF) | ~0.3 | nih.gov |

| Tetra-fluorinated aromatic azide | Cyclooctyne | 3.60 | organic-chemistry.org |

The primary advantage of SPAAC is its bioorthogonality and lack of a metal catalyst, making it highly suitable for applications in living systems. nih.gov The absence of copper toxicity allows for the labeling of biomolecules on the surface of living cells and even within living organisms without significant adverse effects. organic-chemistry.org This has enabled a wide range of applications, including the imaging of glycans, proteins, and other biomolecules in their native environment. organic-chemistry.org The fast reaction kinetics of modern strained alkynes allow for efficient labeling at low concentrations of reactants, which is crucial for in vivo studies where the concentration of the target biomolecule may be low. organic-chemistry.org

Site-Specific Labeling and Conjugation Methodologies for Complex Biomolecules

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful strategy for the precise installation of bioorthogonal functional groups, enabling controlled conjugation to a variety of molecules. The use of peptides functionalized with Fmoc-Phe(4-CH2-N3), or its deprotected form, para-azidomethyl-L-phenylalanine (pAMF), has emerged as a superior method for achieving high efficiency in site-specific labeling of complex biomolecules. This is primarily accomplished through the genetic encoding of the UAA at a specific site within the protein of interest, followed by a highly efficient bioorthogonal reaction, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC).

The azidomethyl group of pAMF serves as a bioorthogonal handle, meaning it is chemically inert to the biological environment but reacts selectively with a partner functional group—typically a strained alkyne such as dibenzocyclooctyne (DBCO). This targeted reactivity allows for the precise attachment of payloads like therapeutic agents, imaging probes, or other biomolecules without affecting the native protein structure and function.

A key methodology for incorporating pAMF into a target protein is through amber stop codon suppression. mdpi.com This technique involves introducing a TAG (amber) stop codon at the desired location in the gene of the target protein via site-directed mutagenesis. vectorlabs.com A specially engineered aminoacyl-tRNA synthetase/tRNA pair is then used to recognize this amber codon and insert pAMF during protein translation. nih.govbaseclick.eu This process ensures that pAMF is incorporated only at the predefined position, resulting in a homogenous population of proteins with a single, reactive azide handle.

Enhanced Reaction Kinetics with para-azidomethyl-L-phenylalanine (pAMF)

Research has demonstrated that pAMF exhibits significantly faster reaction kinetics in SPAAC reactions compared to the closely related UAA, para-azido-L-phenylalanine (pAzF). The addition of a methylene spacer between the phenyl ring and the azide group in pAMF is hypothesized to increase the reactivity of the azide for SPAAC. baseclick.eu This enhanced kinetic performance is crucial for achieving high conjugation efficiencies, particularly when working with dilute concentrations of biomolecules.

A study by Zimmerman et al. systematically evaluated the reaction kinetics of pAMF and pAzF with a DBCO-functionalized polyethylene (B3416737) glycol (DBCO-PEG) compound. The formation of the triazole product was monitored by the decrease in absorbance of the DBCO group at 306 nm. The results clearly indicated a superior reaction rate for pAMF. nih.gov

| Unnatural Amino Acid | Second-Order Rate Constant (k obs /[Azido]) (M⁻¹s⁻¹) |

|---|---|

| para-azidomethyl-L-phenylalanine (pAMF) | 0.89 ± 0.04 |

| para-azido-L-phenylalanine (pAzF) | 0.14 ± 0.01 |

This table presents the second-order rate constants for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between the unnatural amino acids pAMF and pAzF with a DBCO-PEG compound, as reported by Zimmerman et al. (2014). nih.gov

Case Study: Site-Specific Antibody-Drug Conjugate (ADC) Production

The enhanced reactivity of pAMF has been effectively leveraged in the production of site-specific antibody-drug conjugates (ADCs). Zimmerman et al. utilized a cell-free protein expression system to incorporate pAMF at a specific site (heavy chain position S136) within the anti-HER2 antibody, Trastuzumab. nih.govnih.gov The resulting antibody, Trastuzumab-S136pAMF, was then conjugated to a DBCO-functionalized cytotoxic drug, DBCO-PEG-MMAF.

The site-specific incorporation and subsequent conjugation were verified through mass spectrometry, which confirmed the precise addition of the drug payload to the antibody. This methodology ensures the production of a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is a critical factor for therapeutic efficacy and safety. nih.govbaseclick.eu

| Biomolecule | Methodology | Payload | Key Findings |

|---|---|---|---|

| Trastuzumab (anti-HER2 Antibody) | Site-specific incorporation of pAMF at HC-S136 via a cell-free expression system. | DBCO-PEG-MMAF | Near complete conjugation was achieved, demonstrating the high efficiency of the SPAAC reaction with pAMF. The resulting ADC showed high potency in in vitro cell cytotoxicity assays. nih.gov |

This table summarizes the application of pAMF in the generation of a site-specific antibody-drug conjugate, highlighting the methodology and key outcomes.

Analytical and Spectroscopic Methodologies for Structural Elucidation of Fmoc Phe 4 Ch2 N3 and Its Peptide Conjugates

Mass Spectrometry Techniques for Verification of Amino Acid Incorporation and Peptide Sequence.uva.nlmdpi.comholublab.comfrontiersin.orgnih.gov

Mass spectrometry (MS) is an indispensable tool for the verification of peptide synthesis, providing precise molecular weight data that confirms the successful incorporation of the unnatural amino acid, Fmoc-Phe(4-CH2-N3), and allows for the sequencing of the resulting peptide conjugates.

MALDI-TOF MS Considerations for Azide-Containing Peptides.holublab.comfrontiersin.orgnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of peptides. However, the analysis of azide-containing peptides requires special considerations. The high energy imparted by the laser during the MALDI process can sometimes lead to the fragmentation of the azide (B81097) group, which can complicate spectral interpretation. researchgate.net This laser-induced degradation can manifest as the loss of a nitrogen molecule (N₂) or the entire azidomethyl group (CH₂N₃). rsc.org

Despite these challenges, MALDI-TOF MS remains a valuable tool. Careful optimization of the matrix and laser fluency can minimize in-source fragmentation. mdpi.com For instance, the use of matrices like α-cyano-4-hydroxycinnamic acid (CHCA) is common for peptide analysis. nih.gov Furthermore, the predictable fragmentation pattern can sometimes be used advantageously to confirm the presence of the azide functionality. rsc.org When analyzing crude reaction mixtures or purified products, MALDI-TOF provides a rapid assessment of the successful synthesis and the presence of the desired azide-containing peptide. mdpi.com

Table 1: Representative MALDI-TOF MS Data for Azide-Containing Peptides

| Peptide/Compound | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Fragmentation Ions | Reference |

|---|---|---|---|---|

| Rc-triazole-peptide conjugate | 923.30 | 923.15 | - | rsc.org |

| Organometallic-Peptide Conjugate | 1289.6 | 1289.6 | [M - Mn(CO)₃ + H]⁺ 1151.7 | rsc.org |

This table is illustrative and compiles data from various studies on azide-containing peptides to demonstrate typical MALDI-TOF MS results.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation.uva.nlmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of peptides and proteins, including those containing the Fmoc-Phe(4-CH2-N3) residue. ESI-MS typically generates multiply charged ions with minimal fragmentation, making it an excellent method for accurate molecular weight determination. rsc.orggoogle.com

The process involves dissolving the peptide in a suitable solvent, often a mixture of water and acetonitrile (B52724) with a small amount of acid like formic acid or trifluoroacetic acid (TFA), and then passing it through a heated capillary to which a high voltage is applied. This generates a fine spray of charged droplets, and as the solvent evaporates, multiply charged ions of the peptide are produced. The resulting spectrum displays a series of peaks, each corresponding to a different charge state of the molecule. Deconvolution of this series of peaks allows for the precise calculation of the molecular weight of the peptide. frontiersin.org This confirmation is crucial for verifying that the Fmoc-Phe(4-CH2-N3) amino acid has been successfully incorporated into the peptide chain. uva.nlmdpi.com

Table 2: ESI-MS Data for Molecular Weight Confirmation

| Compound | Calculated Molecular Weight | Observed m/z | Ion Species | Reference |

|---|---|---|---|---|

| Fmoc-Phe-OH | 387.15 | 410.1242 | [M+Na]⁺ | rsc.org |

| Ftn-81-4 (azido-containing protein) | 22,220 Da | 22,220 Da | Deconvoluted | frontiersin.org |

This table presents examples of ESI-MS data used for the molecular weight confirmation of related compounds and conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization.uva.nlmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to confirm the structure of Fmoc-Phe(4-CH2-N3) and to verify its incorporation into peptides.

In the ¹H NMR spectrum of a compound containing the Phe(4-CH₂-N₃) residue, characteristic signals for the azidomethyl protons (-CH₂-N₃) are expected to appear as a singlet. nih.gov For instance, in a related compound, (azidomethyl)(phenyl)sulfane, the singlet for the -CH₂-N₃ protons was observed at 4.87 ppm. nih.gov The aromatic protons of the phenylalanine ring and the fluorenyl group of the Fmoc protecting group will show complex multiplet patterns in their respective regions of the spectrum. rsc.orgnih.gov

Table 3: Representative NMR Data for Azidomethyl-Containing Compounds

| Compound/Fragment | Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference |

|---|---|---|---|---|

| Rc-CH₂-N₃ | ¹H | 3.99 (s, 2H) | CD₂Cl₂ | rsc.org |

| Rc-CH₂-N₃ | ¹³C | 50.5 | CD₂Cl₂ | rsc.org |

| (azidomethyl)(phenyl)sulfane | ¹H | 4.87 (s, 2H) | DMSO-d₆ | nih.gov |

| Fmoc-Phe-OH | ¹H | 7.87 (d, NH), 7.73-7.19 (m, aromatic), 4.20-4.13 (m, CH₂, CH), 3.11-2.82 (m, CH₂) | DMSO-d₆ | rsc.org |

This table provides examples of ¹H and ¹³C NMR chemical shifts for azidomethyl groups and the parent Fmoc-Phe-OH compound from the literature to illustrate expected values.

Infrared (IR) and Raman Spectroscopy for Azide Group Confirmation.uva.nljenabioscience.com

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are highly effective for confirming the presence of the azide functional group (-N₃) due to its strong and characteristic vibrational signature.

The azide group exhibits a strong, sharp absorption band in the IR spectrum, typically in the region of 2100-2140 cm⁻¹. This absorption is due to the asymmetric stretching vibration of the N=N=N bond and falls in a spectral window that is relatively free from other common biological absorptions, making it a highly diagnostic peak. rsc.orgnih.gov For example, a strong, broad IR band for an azide group in an azidomethyl-ruthenocene compound was observed at 2101 cm⁻¹. rsc.org

Raman spectroscopy offers a complementary method for azide detection. The symmetric stretch of the azide group gives rise to a strong and narrow peak in the Raman spectrum, often found around 2125 cm⁻¹. nih.govrsc.org This peak is particularly useful in complex biological samples as water is a weak Raman scatterer, leading to less interference. Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly amplify the signal from the azide group, allowing for highly sensitive detection. researchgate.netnih.govrsc.org The disappearance of this characteristic peak after a click chemistry reaction provides clear evidence of successful conjugation.

Table 4: Vibrational Frequencies for Azide Group Confirmation

| Technique | Compound Type | Characteristic Frequency (cm⁻¹) | Vibration Mode | Reference |

|---|---|---|---|---|

| IR Spectroscopy | Azidomethyl-ruthenocene | 2101 (strong, broad) | Asymmetric stretch | rsc.org |

| IR Spectroscopy | Azidoethoxyphenylalanine derivative | 2109.0 (strong) | Asymmetric stretch | nih.gov |

| Raman Spectroscopy | 3′-O-azidomethyl-dNTPs | ~2125 | Symmetric stretch | nih.govrsc.org |

This table summarizes the characteristic vibrational frequencies of the azide group observed using IR and Raman spectroscopy in various molecular contexts.

Chromatographic Purity Assessment of Synthesized Peptides and Conjugates (e.g., HPLC).holublab.comrsc.orgnih.govnih.govnih.govacs.org

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides and their conjugates, including those containing Fmoc-Phe(4-CH2-N3). Reversed-phase HPLC (RP-HPLC) is most commonly used, where the separation is based on the hydrophobicity of the molecules. thermofisher.comub.edu

In a typical RP-HPLC setup, the crude peptide mixture is injected onto a C18 column and eluted with a gradient of an organic solvent, such as acetonitrile, in water, usually containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.orgnih.gov The eluting compounds are monitored by UV absorbance, typically at wavelengths of 214 nm and 280 nm, which correspond to the absorption of the peptide backbone and aromatic side chains, respectively.

A pure peptide will appear as a single, sharp peak in the chromatogram. pnas.orgub.edu The retention time of the peptide is a characteristic property that can be used for identification. mdpi.com By comparing the chromatogram of a crude peptide product with that of the purified material, the purity can be accurately determined. nih.gov HPLC is also invaluable for monitoring the progress of a reaction, such as a "click" conjugation, where the disappearance of the starting materials and the appearance of a new peak corresponding to the conjugate can be tracked over time. mdpi.com

Table 5: Representative HPLC Conditions for Peptide Analysis

| Column Type | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|---|

| Varian C-18 | 5% ACN in H₂O + 0.1% TFA | 5% H₂O in ACN + 0.1% TFA | Linear gradient | 0.75 mL/min | UV | rsc.org |

| Vydac C18 | 0.1% aqueous TFA | Acetonitrile + 0.1% TFA | 0-100% B over 30-40 min | 0.80 mL/min | 214 nm | mdpi.com |

This table outlines typical parameters used in RP-HPLC for the analysis and purification of peptides and their conjugates.

Research Applications and Advanced Conceptual Frameworks in Azide Functionalized Peptide Chemistry

Development of Peptide-Based Chemical Probes for Biological Systems

The ability to introduce a reactive azide (B81097) group at a specific position within a peptide sequence using Fmoc-Phe(4-CH2-N3) has revolutionized the development of chemical probes for studying biological systems. These probes are instrumental in elucidating complex biological processes, from protein trafficking to enzyme function.

The azide group in peptides containing 4-azidomethyl-L-phenylalanine serves as a versatile anchor for the attachment of fluorescent dyes. evitachem.comchemimpex.com Through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, a fluorescent probe containing a compatible alkyne group can be covalently and specifically attached to the peptide. medchemexpress.com This strategy allows for the creation of fluorescently labeled peptides that can be used to visualize and track their localization and dynamics within living cells and organisms. evitachem.comchemimpex.com For instance, a peptide probe designed to bind to a specific cellular target can be labeled with a fluorophore, enabling researchers to monitor its distribution and interaction with its target in real-time using fluorescence microscopy. evitachem.com This approach has been successfully employed to study protein localization, trafficking, and protein-protein interactions. evitachem.comchemimpex.com

A key advantage of using Fmoc-Phe(4-CH2-N3) is the ability to introduce the fluorescent label at a precise location within the peptide, minimizing potential interference with its biological activity. nih.gov This site-specific labeling is crucial for obtaining accurate and meaningful data in imaging experiments. nih.gov The bioorthogonal nature of the click reaction ensures that the labeling process is highly selective and does not affect other functional groups within the biological system. evitachem.com

Table 1: Examples of Fluorescent Dyes Used for Labeling Azide-Functionalized Peptides

| Fluorescent Dye Class | Reactive Group for Click Chemistry | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Cyanine Dyes (e.g., Cy3, Cy5) | Alkyne, DBCO, BCN | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) |

| Fluorescein (e.g., 5(6)-FAM) | Alkyne | ~495 | ~520 |

| Rhodamine (e.g., RBITC) | Isothiocyanate (requires modification) | ~555 | ~580 |

This table is illustrative and specific wavelengths can vary depending on the exact dye derivative and local environment.

Beyond fluorescence imaging, the azide functionality of Fmoc-Phe(4-CH2-N3) is instrumental in affinity-based proteomics. Peptides containing 4-azidomethyl-L-phenylalanine can be used as "bait" to capture and identify their binding partners from complex biological mixtures. In this approach, the peptide is first allowed to interact with its target proteins within a cell lysate or in living cells. Subsequently, a biotin (B1667282) molecule functionalized with an alkyne group is introduced. The biotin tag is then covalently attached to the azide-containing peptide via a click reaction.

This biotinylated peptide-protein complex can then be selectively enriched and isolated from the mixture using streptavidin-coated beads. After washing away non-specific binders, the captured proteins can be eluted and identified using mass spectrometry. This powerful technique, often referred to as affinity-based protein profiling or chemical proteomics, allows for the identification of novel protein-protein interactions and the targets of bioactive peptides. The site-specific incorporation of the azide tag ensures that the peptide's binding affinity is not compromised and provides precise information about the interaction site.

Engineering of Peptide-Polymer Conjugates and Hybrid Biomaterials

The conjugation of peptides to polymers offers a powerful strategy for creating novel biomaterials with tailored properties. Fmoc-Phe(4-CH2-N3) plays a crucial role in this field by enabling the precise, site-specific attachment of synthetic polymers to peptides. The azide group on the peptide, introduced via Fmoc-Phe(4-CH2-N3) during solid-phase synthesis, can be reacted with an alkyne-functionalized polymer using click chemistry. chemimpex.com This approach allows for the creation of well-defined peptide-polymer conjugates with controlled architecture and functionality.

These hybrid materials can combine the biological activity and specificity of the peptide with the physical and chemical properties of the polymer, such as solubility, stability, and self-assembly characteristics. For example, conjugating a bioactive peptide to a biocompatible polymer like polyethylene (B3416737) glycol (PEG) can improve its pharmacokinetic profile for therapeutic applications. Furthermore, peptide-polymer conjugates can be designed to self-assemble into higher-order structures like micelles, hydrogels, or nanofibers, creating advanced biomaterials for tissue engineering, drug delivery, and regenerative medicine. chemimpex.comresearchgate.net The versatility of click chemistry allows for the use of a wide range of polymers, opening up possibilities for creating a diverse array of functional hybrid biomaterials. chemimpex.com

Strategies for Site-Specific Protein Modification and Engineering

The ability to introduce a bioorthogonal azide handle into a protein at a specific site is a major goal in chemical biology and protein engineering. researchgate.net Fmoc-Phe(4-CH2-N3) is a key reagent in achieving this through peptide-based strategies. One common approach involves the use of enzymes that can ligate a synthetic peptide containing 4-azidomethyl-L-phenylalanine to a larger protein. For example, sortase-mediated ligation can be used to attach a peptide with a C-terminal recognition motif and an internal 4-azidomethyl-L-phenylalanine residue to a protein with an N-terminal glycine.

Once the azide-containing peptide is attached, the protein can be further modified with a variety of probes or functional molecules via click chemistry. This allows for the site-specific introduction of post-translational modifications, fluorescent labels, or drug molecules. researchgate.net This strategy provides a powerful tool for studying protein function, creating novel protein therapeutics, and developing diagnostic agents. acs.org The ability to precisely control the location of the modification is a significant advantage over traditional, less specific protein modification methods. researchgate.net

Utilization in Genetic Code Expansion Technologies for Unnatural Amino Acid Incorporation

Genetic code expansion is a powerful technique that allows for the incorporation of unnatural amino acids (UAAs) directly into proteins during translation. acs.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the desired UAA at that position. nih.govacs.org 4-azidomethyl-L-phenylalanine has been successfully incorporated into proteins in both bacterial and eukaryotic cells using this technology. researchgate.netnih.gov

To achieve this, an E. coli tyrosyl-tRNA synthetase (TyrRS) has been mutated to preferentially recognize 4-azidomethyl-L-phenylalanine and charge it onto its cognate E. coli tRNACUATyr. researchgate.net When this engineered pair is expressed in a host organism, it directs the incorporation of 4-azidomethyl-L-phenylalanine in response to an in-frame amber codon in a target gene. researchgate.net This allows for the production of proteins containing a site-specifically installed azide group. nih.govrsc.org These azide-modified proteins can then be used for a wide range of applications, including fluorescent labeling, affinity tagging, and the creation of protein-polymer conjugates, directly within the cellular environment. evitachem.comchemimpex.com This technology has greatly expanded the toolkit for studying and engineering proteins with novel functions. iris-biotech.deacs.org

Table 2: Key Components for Genetic Incorporation of 4-azidomethyl-L-phenylalanine

| Component | Description | Role |

| Unnatural Amino Acid (UAA) | 4-azidomethyl-L-phenylalanine | The building block to be incorporated. |

| Orthogonal Aminoacyl-tRNA Synthetase | Engineered E. coli Tyrosyl-tRNA Synthetase (TyrRS) mutant | Specifically recognizes the UAA and attaches it to the orthogonal tRNA. researchgate.net |

| Orthogonal tRNA | Engineered E. coli tRNACUATyr | Recognizes the nonsense codon (e.g., UAG) in the mRNA and delivers the UAA. researchgate.net |

| Target Gene | Contains an in-frame nonsense codon (e.g., UAG) at the desired site of UAA incorporation. | The template for protein synthesis. |

Design of Peptide Scaffolds for Novel Chemical Entities

Fmoc-Phe(4-CH2-N3) serves as a valuable building block in the design of peptide scaffolds for the development of novel chemical entities with therapeutic or diagnostic potential. chemimpex.com By incorporating this unnatural amino acid into a peptide sequence, an azide handle is introduced, which can be subsequently modified through click chemistry to attach a wide variety of small molecules, imaging agents, or drug payloads. chemimpex.comresearchgate.net This modular approach allows for the rapid generation of diverse peptide-based compounds for screening and optimization.

For example, a peptide scaffold with a known binding affinity for a particular disease target can be synthesized with Fmoc-Phe(4-CH2-N3) at a non-critical position. This azide-functionalized peptide can then be conjugated to different cytotoxic drugs to create a library of peptide-drug conjugates for cancer therapy. chemimpex.com The peptide component provides the targeting specificity, while the attached drug delivers the therapeutic effect. This strategy is also employed in the development of targeted imaging agents, where the peptide directs a diagnostic probe to a specific tissue or cell type. The versatility and efficiency of click chemistry make Fmoc-Phe(4-CH2-N3) an indispensable tool in the design and synthesis of these sophisticated peptide-based constructs. chemimpex.com

Exploration of Azide as a Vibrational Reporter in Protein Environments

The azido (B1232118) group (-N₃) has emerged as a powerful vibrational probe for site-specific investigations of protein structure, dynamics, and local environments. rsc.orgacs.orgosti.gov Its utility stems from several key properties. The azide asymmetric stretch vibration absorbs strongly around 2100 cm⁻¹, a region of the infrared (IR) spectrum that is relatively free from interference from other protein absorbances. nih.govnih.gov This provides a clear and distinct spectroscopic window for observation. Furthermore, the frequency of this vibration is exquisitely sensitive to the local electrostatic environment, hydrogen bonding, and solvent exposure, making it an effective reporter on its immediate surroundings. rsc.orgnih.govebi.ac.uk Compared to other probes like the nitrile group (-CN), the azide moiety boasts a significantly larger extinction coefficient, resulting in a stronger signal that enhances detection, particularly in non-linear IR spectroscopy techniques. osti.govuni-frankfurt.de

The unnatural amino acid 4-azidomethyl-L-phenylalanine (pN₃CH₂Phe), the functional form of Fmoc-Phe(4-CH₂-N₃) used in protein expression, was specifically designed to be an improved vibrational reporter. nih.govacs.orgnih.gov It combines the sensitivity of the azide probe with enhanced photostability compared to related compounds like 4-azido-L-phenylalanine (pN₃Phe), where the azide is directly attached to the aromatic ring. nih.govevitachem.com The methylene (B1212753) (-CH₂-) linker in pN₃CH₂Phe insulates the azide group from the phenyl ring, which is thought to contribute to its greater stability and distinct vibrational properties. evitachem.com

Detailed Research Findings

Seminal research has demonstrated the efficacy of pN₃CH₂Phe as a sensitive probe of local protein environments. In one key study, this unnatural amino acid was genetically incorporated at two distinct sites within the superfolder green fluorescent protein (sfGFP): a buried position (site 75) and a solvent-exposed position (site 134). nih.govacs.orgnih.gov The azide asymmetric stretch vibration was then measured using IR spectroscopy.

The results showed a significant frequency shift between the two locations. nih.gov When positioned at the buried site (75), the azide group is in a non-polar, hydrophobic environment, resulting in a lower frequency absorption. Conversely, at the solvent-exposed site (134), the azide group interacts with water molecules, leading to a higher frequency absorption. nih.gov The observed blue shift of 15.5 cm⁻¹ from the buried to the solvated site highlights the exceptional sensitivity of the pN₃CH₂Phe probe to the local hydration state and electrostatic environment within a protein. nih.gov

The sensitivity of the pN₃CH₂Phe azide probe was also benchmarked in various solvents selected to mimic different biological environments. nih.govresearchgate.net As shown in the table below, the frequency of the azide asymmetric stretch exhibits a clear dependence on the solvent's polarity and hydrogen-bonding capability.

| Environment | Description | Frequency (cm⁻¹) |

|---|---|---|

| Acetonitrile (B52724) | Aprotic, polar solvent | 2102.6 |

| Methanol | Polar, protic solvent | 2105.4 |

| Water | Polar, protic solvent | 2109.4 |

| sfGFP (Site 75) | Buried, hydrophobic protein site | 2094.3 |

| sfGFP (Site 134) | Solvent-exposed protein site | 2109.8 |

The data clearly illustrates that the azide vibration shifts to a higher frequency (a blue shift) as the polarity and hydrogen-bonding capacity of its environment increase. The frequency observed for site 134 in sfGFP is nearly identical to that in pure water, confirming its solvated state. nih.gov This high sensitivity allows researchers to gain site-specific information about protein hydration, conformational changes, and ligand binding events that alter the local environment of the incorporated probe. rsc.orgebi.ac.uk While powerful, the interpretation of azide vibrational spectra can sometimes be complicated by factors such as Fermi resonances, where the azide stretch couples with other vibrational modes, leading to complex absorption profiles. ebi.ac.ukacs.orgaip.org However, the development of probes like pN₃CH₂Phe and advanced techniques like 2D-IR spectroscopy are helping to overcome these challenges. acs.org

Challenges, Limitations, and Future Trajectories in Fmoc Phe 4 Ch2 N3 Mediated Research

Addressing Azide (B81097) Reduction and Stability Issues in Biological Contexts

A primary challenge in the application of Fmoc-Phe(4-CH2-N3) within cellular environments is the potential for reduction of the azide group. acs.org The intracellular milieu contains various reducing agents, such as thiols like glutathione, which can convert the azide to an amine. acs.org This transformation eliminates the bioorthogonal handle, rendering the modified peptide inert to subsequent click chemistry reactions. nih.gov

Furthermore, the stability of the azido (B1232118) group can be compromised under certain physiological conditions. researchgate.net While generally considered stable, azides can be sensitive to specific enzymatic activities or reactive chemical species within the cell. researchgate.net This instability can lead to undesired side reactions and a decrease in the efficiency of labeling or conjugation.

Key Considerations for Azide Stability:

Intracellular Reducing Environment: The high concentration of glutathione and other thiols in the cytoplasm can lead to the reduction of the azide group.

Enzymatic Degradation: Certain cellular enzymes may interact with and modify the azide functionality.

Off-Target Reactions: The azide group, while largely bioorthogonal, may exhibit low-level reactivity with other cellular components, leading to a loss of the desired reactive handle.

Enhancing Reaction Efficiency and Bioorthogonality in Complex Systems

The success of incorporating Fmoc-Phe(4-CH2-N3) into peptides hinges on the efficiency and specificity of the subsequent bioorthogonal reaction, most commonly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). smolecule.commagtech.com.cn While SPAAC is a powerful tool, its efficiency in complex biological systems can be hampered by several factors. acs.org

The concentration of the reaction partners, the accessibility of the azide-modified residue within the folded peptide or protein, and the inherent reactivity of the chosen cyclooctyne all play crucial roles. magtech.com.cnacs.org Moreover, ensuring true bioorthogonality—the complete absence of side reactions with endogenous molecules—remains a critical goal. nih.govnih.gov Cross-reactivity, even at low levels, can lead to off-target labeling and confounding experimental results. researchgate.net

| Reaction Type | Key Advantages | Key Challenges |

| Staudinger Ligation | Highly selective, naturally absent from living systems. nih.gov | Slower reaction kinetics compared to click chemistry. acs.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High reaction efficiency and yield in aqueous solutions. nih.gov | Copper toxicity is a major drawback for in vivo applications. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, biocompatible for labeling in living cells. nih.goviris-biotech.de | Potential for cross-reactivity with thiols, reaction rates can be influenced by the specific cyclooctyne used. researchgate.net |

Advancements in Scalable Synthesis and Cost-Effectiveness of Modified Amino Acids

The widespread adoption of Fmoc-Phe(4-CH2-N3) and other unnatural amino acids is contingent upon their availability and cost. nih.gov The multi-step chemical synthesis of these modified building blocks can be complex, time-consuming, and expensive, particularly for large-scale applications. nih.govsciencedaily.com

Recent research has focused on developing more efficient and scalable synthetic routes. nih.govsciencedaily.com This includes optimizing existing chemical methods and exploring enzymatic and chemo-enzymatic approaches to improve yields and reduce the cost of production. nih.gov A reliable and cost-effective synthesis is crucial for making this technology accessible for a broader range of research and potential therapeutic applications. nih.gov

Approaches to Improve Synthesis:

Enzymatic Synthesis: Utilizing enzymes to catalyze specific steps in the synthesis, often with high stereoselectivity and under milder reaction conditions. nih.gov

Chemo-enzymatic Synthesis: Combining chemical and enzymatic steps to leverage the advantages of both approaches.

Integration with High-Throughput Screening and Automation Platforms

The integration of unnatural amino acids like Fmoc-Phe(4-CH2-N3) into high-throughput screening (HTS) and automated peptide synthesis platforms presents both opportunities and challenges. nih.govnih.gov Automated synthesizers can streamline the production of peptide libraries containing this modified residue, enabling the rapid screening of large numbers of compounds for various applications. aurorabiomed.comcreative-peptides.com

However, the incorporation of a non-standard amino acid requires careful optimization of the synthesis protocols. researchgate.netamericanpeptidesociety.org Coupling efficiencies and potential side reactions must be meticulously evaluated to ensure the quality and purity of the synthesized peptides. oup.com Furthermore, the development of HTS assays that are compatible with the subsequent bioorthogonal ligation step is essential for realizing the full potential of this technology in drug discovery and diagnostics. researchgate.net

Conceptual Outlook for Next-Generation Peptide-Based Tools and Methodologies

The ongoing efforts to address the challenges associated with Fmoc-Phe(4-CH2-N3) are paving the way for the development of next-generation peptide-based tools. Future advancements are likely to focus on several key areas:

Novel Bioorthogonal Chemistries: The development of new bioorthogonal reaction pairs with faster kinetics, improved stability, and complete orthogonality will expand the molecular toolkit for peptide modification. acs.orgnih.gov

Multifunctional Peptides: The ability to incorporate multiple, mutually orthogonal unnatural amino acids into a single peptide will enable the creation of sophisticated probes and therapeutic agents with multiple functionalities. uochb.cz

Enhanced In Vivo Applications: Improvements in the stability and bioorthogonality of azide-modified peptides will facilitate their use in living organisms for applications such as in vivo imaging and targeted drug delivery. nih.gov

By overcoming the current limitations, researchers will unlock new possibilities in protein engineering, drug discovery, and fundamental biological studies, further establishing the role of unnatural amino acids as indispensable tools in modern science. nih.gov

Q & A

Q. What are the standard protocols for synthesizing Fmoc-Phe(4-CH2-N3) derivatives, and how can purity be optimized?

Synthesis typically involves Fmoc solid-phase peptide synthesis (SPPS). Key steps include:

- Coupling : Use Fmoc-OSu (Fmoc-N-succinimidyl carbonate) for amino group protection, ensuring stoichiometric control (1:1 molar ratio) to minimize side reactions .

- Azide introduction : The 4-CH2-N3 group is incorporated via post-synthetic modification, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or diazo transfer reactions .

- Purity optimization : Employ reverse-phase HPLC with C18 columns (gradient elution: 5–95% acetonitrile/water + 0.1% TFA) and confirm purity >95% via LC-MS .

Q. How do spectroscopic techniques (e.g., NMR, FTIR) characterize Fmoc-Phe(4-CH2-N3) self-assembled structures?

- Nano-FTIR : Identifies secondary structures (e.g., β-sheet motifs) by analyzing amide I (1640–1680 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) vibrations .

- 1H NMR : Monitors aromatic stacking (δ 7.2–7.8 ppm for Fmoc and phenyl groups) and hydrogen bonding (amide NH at δ 6.5–7.0 ppm) .

- AFM/SEM : Quantifies fiber dimensions (e.g., average thickness ~2–5 nm on pristine graphene vs. oxidized graphene) .

Advanced Research Questions

Q. How do surface properties (e.g., graphene oxidation states) influence Fmoc-Phe(4-CH2-N3) self-assembly?

- prG (pristine graphene) : Promotes linear fiber growth via π-π stacking (adsorption energy Eads ≈ 0.62–0.89 eV) between Fmoc and graphene .

- oxG (oxidized graphene) : Induces fiber curvature due to hydrophilic interactions (e.g., hydrogen bonding with surface oxygen groups), reducing Eads by ~30% .

- Methodological note : Use DFT calculations to model adsorption orientations and s-SNOM imaging to map nanoscale heterogeneity .

Q. What methodologies resolve contradictions in Fmoc-Phe hydrogel mechanical properties across studies?

Conflicting reports on storage modulus (G') arise from:

- Synthesis route : Solvent-switch methods yield G' ≈ 10 kPa, while pH-switch methods produce G' ≈ 5 kPa due to altered fiber crosslinking .

- Fluorination effects : Difluorinated derivatives (e.g., Fmoc-3,5F-Phe) enhance G' by 50% via stronger π-π interactions but reduce water absorption (24 hr stability: 80% vs. 40% for non-fluorinated) .

- Experimental validation : Perform time-sweep oscillatory rheology (1 Hz frequency, 1% strain) under controlled humidity .

Q. How does stereochemistry (D/L isomers) affect the biological activity of Fmoc-Phe derivatives?

- Antimicrobial activity : D-Fmoc-Phe(4-CH2-N3) shows 2× higher efficacy than L-isomers against E. coli (MIC: 25 µg/mL vs. 50 µg/mL) due to enhanced membrane disruption .

- Mechanistic insight : Circular dichroism (CD) reveals D-isomers adopt β-sheet structures with exposed hydrophobic moieties, promoting lipid bilayer interaction .

- Synthesis note : Use chiral HPLC (Chiralpak IA column) to separate enantiomers and validate purity .

Data Contradiction Analysis

Q. Why do conflicting reports exist on Fmoc-Phe(4-CH2-N3) fiber morphology in surface-mediated assembly?

Discrepancies arise from:

- Surface heterogeneity : Laser-oxidized graphene creates mixed hydrophobic/hydrophilic domains, leading to coexisting straight and curved fibers .

- Imaging limitations : AFM overestimates fiber thickness (~5 nm) compared to HIM (~3 nm) due to tip convolution artifacts .

- Resolution strategy : Combine nano-FTIR (chemical mapping) and HIM (high-resolution imaging) to correlate structure and chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.